molecular formula C12H6Cl4O2 B1203416 2,3,5,6-Tetrachloro-4,4'-biphenyldiol CAS No. 100702-98-5

2,3,5,6-Tetrachloro-4,4'-biphenyldiol

Cat. No.: B1203416
CAS No.: 100702-98-5
M. Wt: 324 g/mol
InChI Key: ZTJLKJPIKUPJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-tetrachloro-1,1'-biphenyl-4,4'-diol is a tetrachlorobenzene formed formally by chlorination of biphenyl-4,4'-diol at C-2, -3, -5 and -6. It derives from a biphenyl-4,4'-diol.

Scientific Research Applications

Effects on Mitochondrial Oxidative Phosphorylation

2,3,5,6-Tetrachloro-4,4'-biphenyldiol, as part of hydroxylated polychlorinated biphenyls, has been studied for its effects on mitochondrial oxidative phosphorylation. Research has shown that this compound can inhibit state-3 respiration in a concentration-dependent manner, with a more pronounced effect compared to other congeners (Narasimhan, Kim, & Safe, 1991).

Photophysical Properties

The photophysical properties of biphenyldiols, including compounds similar to this compound, have been investigated. These studies provide insights into the stability and solvatochromism of these compounds in various solvents (Mohanty, Pal, & Sapre, 1999).

Reductive Dechlorination by Microorganisms

Anaerobic microorganisms have been found to dechlorinate compounds like 2,3,5,6-tetrachlorobiphenyl, a closely related compound, demonstrating the potential for bioremediation (Van Dort & Bedard, 1991).

Application in Synthesis of Chiral Compounds

This compound is utilized in the synthesis of chiral compounds and ligands for catalysis. Its structure aids in the creation of axially chiral biaryls and other complex organic molecules (Higashizima, Sakai, Nozaki, & Takaya, 1994).

Environmental Impact and Toxicology

The environmental impact and toxicological responses of polychlorinated biphenyls, including compounds like this compound, have been extensively studied. These compounds can elicit a range of biochemical responses and are critical in understanding the risk assessment of PCBs (Safe, 1994).

Properties

100702-98-5

Molecular Formula

C12H6Cl4O2

Molecular Weight

324 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-(4-hydroxyphenyl)phenol

InChI

InChI=1S/C12H6Cl4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H

InChI Key

ZTJLKJPIKUPJIB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O

100702-98-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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